N-(2-naphthyl)-4-phenoxybenzamide
Description
N-(2-Naphthyl)-4-phenoxybenzamide is a synthetic compound investigated for its role as a κ-opioid receptor antagonist. Its structural core combines a phenoxybenzamide moiety with a naphthyl group, enabling interactions with opioid receptors.
Properties
Molecular Formula |
C23H17NO2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-4-phenoxybenzamide |
InChI |
InChI=1S/C23H17NO2/c25-23(24-20-13-10-17-6-4-5-7-19(17)16-20)18-11-14-22(15-12-18)26-21-8-2-1-3-9-21/h1-16H,(H,24,25) |
InChI Key |
UUPCGXVFOOZHNC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
JDTic
- Structure: JDTic contains a tetrahydroisoquinoline core with a 3-hydroxybenzyl substituent, differing from N-(2-naphthyl)-4-phenoxybenzamide’s naphthyl-phenoxybenzamide scaffold.
- Potency : JDTic exhibits a κ-receptor Ke of 0.35 nM but lower selectivity (κ/μ = 60-fold, κ/δ = 671-fold) compared to newer derivatives .
- Binding Mode: JDTic binds to an allosteric site on the κ-receptor, while this compound analogs like 11e (Ke = 0.17 nM) may occupy distinct orthosteric sites, enhancing selectivity (κ/μ = 77-fold, κ/δ = 771-fold) .
Alvimopan (3)
- Structure : A piperidine-based μ-opioid antagonist approved for postoperative ileum treatment.
- Selectivity: Unlike this compound, alvimopan targets μ-receptors (Ke = 0.6 nM) but lacks κ-receptor activity, underscoring structural determinants of receptor specificity .
Piperazine Derivatives (11e, 12b)
- Structure : These derivatives replace the naphthyl group with substituted piperazine rings (e.g., 3-hydroxyphenyl-3-methylpiperazine in 11e ).
- Potency :
- Advantages: Sub-nanomolar potency and >100-fold selectivity over μ/δ receptors, outperforming JDTic in both metrics .
Table 1: Comparison of κ-Opioid Antagonists
| Compound | κ Ke (nM) | κ/μ Selectivity | κ/δ Selectivity | Key Structural Features |
|---|---|---|---|---|
| JDTic | 0.35 | 60 | 671 | Tetrahydroisoquinoline, 3-hydroxybenzyl |
| 11e | 0.17 | 77 | 771 | 3-Hydroxyphenyl-piperazine, phenoxybenzamide |
| 12b | 0.16 | 131 | 89 | Modified piperazine, phenoxybenzamide |
| This compound | Data pending | – | – | Naphthyl, phenoxybenzamide |
Antitumor Piperidine Derivatives
N-(1-(2,6-Difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide (10)
- Activity: IC50 = 1.2 µM against HepG2 hepatocarcinoma cells .
- Structural Insight: The piperidine ring and 2,6-difluorobenzyl group enhance DNA intercalation or kinase inhibition, unlike this compound’s opioid-targeting design .
SAR Insights
- Piperazine Substitutions : 3-Hydroxyphenyl and methyl groups on piperazine (e.g., 11e ) improve κ-receptor binding and selectivity by forming hydrogen bonds with Glu297 and Tyr312 residues .
- Phenoxybenzamide Flexibility: The phenoxy group’s orientation modulates receptor engagement; meta-substitutions (e.g., chloro, methoxy) in 12l reduce potency (Ke = 3–16 nM), highlighting steric constraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
